molecular formula C12H14FNO2 B13213813 Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13213813
M. Wt: 223.24 g/mol
InChI Key: RBIUPQWPYZRICO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position of the indole ring. These modifications confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines .

Scientific Research Applications

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

    Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Lacks the methyl group at the 7th position.

    Ethyl 7-methyl-2,3-dihydro-1H-indole-2-carboxylate: Lacks the fluorine atom at the 4th position.

    Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate: Lacks the dihydro structure at the 2,3 positions.

Uniqueness: The presence of both the fluorine atom and the methyl group in Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .

Biological Activity

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089711-92-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and other relevant biological activities.

Molecular Formula: C₁₂H₁₄FNO₂
Molecular Weight: 223.24 g/mol
Structure: The compound features a dihydroindole framework with a fluorine substituent at the 4-position and an ethyl ester at the 2-carboxylate position.

Antibacterial Activity

Research has indicated that compounds with indole structures often exhibit significant antibacterial properties. This compound's potential as an antibacterial agent can be inferred from studies on similar compounds.

Minimum Inhibitory Concentration (MIC) Studies

In studies involving related indole derivatives, compounds have shown MIC values below 100 µg/mL against various Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMIC (µg/mL)
Indole Derivative AStaphylococcus aureus<50
Indole Derivative BEscherichia coli<125
Ethyl 4-fluoro...Potentially similar to aboveTBD

While specific data for this compound is limited, its structural similarity to known antibacterial agents suggests it may possess comparable activity.

Antifungal Activity

The antifungal properties of indole derivatives are also noteworthy. Compounds within this class have been reported to inhibit pathogenic fungi effectively.

Case Studies in Antifungal Activity

A study examining various alkaloids demonstrated that certain indole-based compounds exhibited antifungal activity with MIC values ranging from 0.03 to 0.05 M against common fungal pathogens:

CompoundTarget FungiMIC (M)
Indole Derivative CCandida albicans0.04
Indole Derivative DAspergillus niger0.05
Ethyl 4-fluoro...Potentially effectiveTBD

The mechanism by which this compound may exert its biological effects could involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Similar compounds have been shown to affect metabolic pathways crucial for microbial survival.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-5,10,14H,3,6H2,1-2H3

InChI Key

RBIUPQWPYZRICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2N1)C)F

Origin of Product

United States

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